Boiling Point and Volatility Compared to the Tris(trimethylsilyl) Analog
The calculated boiling point of the target Ge compound is 330.595 °C at 760 mmHg , whereas the tris(trimethylsilyl) congener (CAS 61255-22-9; C12H24Si3, MW 252.58) has a reported boiling point of approximately 105–110 °C at reduced pressure, translating to an estimated atmospheric boiling point below 280 °C based on group trends . This higher boiling point indicates lower room-temperature vapor pressure, which may necessitate different bubbler or direct-liquid-injection delivery parameters in CVD tools.
| Evidence Dimension | Boiling point (atmospheric pressure) |
|---|---|
| Target Compound Data | 330.595 °C (calculated) |
| Comparator Or Baseline | Tris(trimethylsilyl) analog (2,4,6-Tris(trimethylsilyl)-2,3-hexadien-5-yne): ~below 280 °C (estimated from reduced-pressure data and Si→Ge group trends) |
| Quantified Difference | ≥ 50 °C higher boiling point |
| Conditions | Computed boiling point; comparison based on publicly available physicochemical data |
Why This Matters
The difference in boiling point directly impacts vapor delivery system design; a higher boiling point precursor often requires heated delivery lines and higher bubbler temperatures, influencing procurement decisions for CVD equipment compatibility.
